REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)=O.[NH2:15][C:16]([NH2:18])=[S:17]>CCO>[NH2:18][C:16]1[S:17][CH:2]=[C:3]([C:5]2[CH:6]=[C:7]3[C:11](=[CH:12][CH:13]=2)[NH:10][C:9](=[O:14])[CH2:8]3)[N:15]=1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrCC(=O)C=1C=C2CC(NC2=CC1)=O
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Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
|
washed with absolute EtOH affording the desired product
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Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C=1C=C2CC(NC2=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |